Pregnenediol

Vue d'ensemble

Description

It is primarily found in the urine of pregnant women and serves as an indirect measure of progesterone levels in the body . The compound is significant in clinical diagnostics, particularly in assessing ovarian and corpus luteum functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pregnenediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the urine of pregnant women, followed by purification processes. Advanced chromatographic techniques, including ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pregnenediol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pregnanedione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, this compound is a reduction product of progesterone.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acetic anhydride for esterification

Major Products Formed:

Oxidation: Pregnanedione

Reduction: this compound

Substitution: this compound esters or ethers

Applications De Recherche Scientifique

Monitoring Pregnancy and Ovulation

Pregnenediol serves as a crucial biomarker for monitoring pregnancy and assessing ovulatory function. Its levels in urine can indicate the presence of progesterone, thereby reflecting luteal phase activity and overall reproductive health.

- Pregnanediol in Pregnancy : The measurement of urinary pregnanediol is particularly useful in confirming pregnancy. Studies show that elevated levels correlate with successful implantation and maintenance of pregnancy .

- Ovulation Confirmation : A home-based urine test measuring PdG has been developed to confirm ovulation. In a pilot study, the sensitivity and specificity of this test were evaluated against serum progesterone levels, demonstrating its potential as a reliable method for ovulation detection .

| Application | Methodology | Findings |

|---|---|---|

| Pregnancy Monitoring | Urinary PdG Measurement | Elevated levels indicate successful implantation |

| Ovulation Testing | Home-based PdG Urine Test | High sensitivity (1.00) for confirming ovulation |

Diagnostic Tool for Ectopic Pregnancy

Recent research indicates that urinary pregnanediol-3-alpha-glucuronide levels can differentiate between intrauterine and ectopic pregnancies. A study found significantly lower levels of this metabolite in patients with ectopic pregnancies compared to those with intrauterine gestations, suggesting its utility as a diagnostic marker .

Hormonal Balance Assessment

This compound levels can provide insights into hormonal balance, particularly in assessing conditions related to progesterone deficiency or excess. By evaluating urinary pregnanediol concentrations, clinicians can infer the functionality of the corpus luteum and overall ovarian activity throughout the menstrual cycle .

| Parameter | Normal Range (µg/ml) | Clinical Significance |

|---|---|---|

| Pregnanediol Levels | Varies with cycle phase | Indicates luteal phase functionality |

Fertility Awareness Methods

Pregnanediol is integral to fertility awareness-based methods (FABMs). These methods utilize biomarkers like PdG to help women track their menstrual cycles and identify fertile windows, thereby enhancing natural family planning techniques .

Study on Ovulatory Function

A prospective cohort study evaluated the effectiveness of a novel home-based PdG test compared to serum progesterone measurements. Results indicated that the PdG test could reliably confirm ovulation, paving the way for further research into its application in fertility treatments .

Ectopic Pregnancy Differentiation

In another study involving 94 women, researchers measured urinary pregnanediol-3-alpha-glucuronide levels to assess its ability to distinguish between ectopic and intrauterine pregnancies. The findings revealed a significant correlation between lower PdG levels and ectopic pregnancies, supporting its role as a diagnostic tool .

Mécanisme D'action

Pregnenediol itself is an inactive metabolite and does not exert significant biological effects. its presence in the body is indicative of progesterone metabolism. Progesterone, the precursor of this compound, exerts its effects by binding to progesterone receptors, influencing gene expression, and regulating various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Comparaison Avec Des Composés Similaires

Pregnenolone: A precursor to various steroid hormones, including progesterone.

Progesterone: The primary hormone from which pregnenediol is derived.

Pregnanetriol: Another metabolite of progesterone, often used as a biomarker for adrenal function.

Uniqueness of this compound: this compound is unique in its role as an inactive metabolite of progesterone, primarily used as a diagnostic marker for progesterone levels and ovarian activity. Unlike pregnenolone and progesterone, this compound does not have significant biological activity but serves as an essential indicator in clinical diagnostics .

Activité Biologique

Pregnenediol, a significant metabolite of progesterone, plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its metabolic pathways, physiological effects, and implications in clinical settings.

Chemical Structure and Metabolism

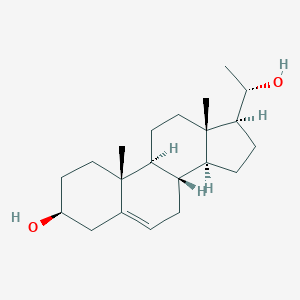

This compound (C21H36O2) is formed through the reduction of progesterone at the C5, C3, and C20 positions. It contains two hydroxyl groups located at the 3-alpha and 20-alpha positions, which are essential for its biological activity .

The primary metabolic pathway of this compound involves its conversion to pregnanediol glucuronide (PDG), which is excreted in urine. The measurement of PDG levels is often utilized as a biomarker for assessing progesterone metabolism in both clinical and research contexts .

Hormonal Effects

This compound exhibits progestational activity, influencing various reproductive processes. Its effects are particularly notable in the context of the menstrual cycle and pregnancy. Studies indicate that this compound can modulate the estrogen-primed endometrium, similar to other progestational agents .

Table 1: Summary of this compound's Hormonal Effects

| Effect | Description |

|---|---|

| Progestational Activity | Modulates endometrial function |

| Influence on Menstrual Cycle | Regulates hormonal balance during menstruation |

| Role in Pregnancy | Supports gestation by maintaining uterine environment |

Neurological Effects

Emerging research highlights this compound's potential neuroactive properties. Compounds related to this compound, such as allopregnanolone, have been shown to enhance dietary intake in animal models, suggesting an influence on appetite regulation . This neuroactive role may extend to mood regulation and stress response mechanisms.

Clinical Implications

This compound's biological activity has significant implications for reproductive health and fertility treatments. In non-pregnant females, urinary assays of this compound can provide insights into ovarian function and potential infertility issues .

Case Study: Infertility Assessment

In a study involving infertile women, urinary levels of this compound were assessed to evaluate ovarian function. Results indicated that lower levels correlated with anovulatory cycles, suggesting that monitoring this compound could be a valuable tool in fertility assessments .

Research Findings

Recent studies have focused on developing rapid measurement techniques for urinary PDG levels using advanced mass spectrometry methods. These techniques aim to provide accurate assessments of progesterone metabolism and its clinical relevance .

Table 2: Research Findings on this compound Measurement Techniques

| Technique | Description | Findings |

|---|---|---|

| UHPLC–MS/MS | High-performance liquid chromatography coupled with mass spectrometry | Rapid and accurate measurement of PDG levels |

| Urinary Assays | Assessment of this compound levels in urine | Correlates with ovarian function |

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQQTDJEXMIMF-YZXCLFAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009158 | |

| Record name | Pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901-56-4 | |

| Record name | 5-Pregnene-3,20-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.